molecular formula C14H17N3O2 B7636232 N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide

N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide

Cat. No. B7636232
M. Wt: 259.30 g/mol
InChI Key: IPWSTHAKQHLOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMXAA, and it has been shown to have potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines that can kill cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can kill cancer cells. DMXAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using DMXAA in lab experiments is that it has potent anti-tumor activity and can induce tumor regression in various cancer models. However, one limitation of using DMXAA is that it can be toxic to normal cells and can cause side effects.

Future Directions

There are several future directions that can be pursued in the study of DMXAA. One direction is to further investigate the mechanism of action of DMXAA and to identify the specific cellular pathways that are activated by DMXAA. Another direction is to develop more potent and selective analogs of DMXAA that can be used in cancer treatment. Additionally, DMXAA can be studied in combination with other cancer therapies to determine its potential as a combination therapy.

Synthesis Methods

DMXAA is synthesized through a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 3-(dimethylamino)-2-methylphenol with chloroacetyl chloride to form the intermediate compound, 3-(dimethylamino)-2-methylphenyl)-2-chloroacetate. This intermediate is then reacted with potassium hydroxide to produce DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential application in cancer treatment. Studies have shown that DMXAA has potent anti-tumor activity and can induce tumor regression in various cancer models. DMXAA works by activating the immune system and inducing the production of cytokines that can kill cancer cells.

properties

IUPAC Name

N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-11(6-5-7-12(9)17(3)4)16-14(18)13-10(2)19-8-15-13/h5-8H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSTHAKQHLOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)C)NC(=O)C2=C(OC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.